molecular formula C21H19N3O4S B2628910 N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-45-1

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2628910
CAS RN: 1021227-45-1
M. Wt: 409.46
InChI Key: GBIHYXUSPMIYNE-UHFFFAOYSA-N
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Description

“N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It has been characterized by IR, 1H-NMR and 13C-NMR spectral techniques .


Synthesis Analysis

The synthesis of this compound involves several steps and requires careful optimization of molecular geometry and electronic structure . The synthesis process has been performed using various software packages such as GAUSSIAN 03 . The compound has been synthesized in the presence of C4H10BF3O .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as FT-IR and NMR spectroscopy . The optimization of molecular geometry and electronic structure was performed using DFT/B3LYP (Becke three-parameter Lee–Yang–Parr) exchange–correlation functional combined with the 6-31G (d,p) basis set .


Chemical Reactions Analysis

The compound has been involved in several chemical reactions, as evidenced by the various analogues synthesized . The compound demonstrated the highest JNK3 inhibition (IC 50 = 9.7 nM), as well as neuroprotective effects against Aβ-induced neuronal cell death .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a yield of 96% . It has been characterized by FT-IR and NMR spectroscopy, which provided information about its physical and chemical properties .

Scientific Research Applications

Antibacterial Agents

The synthesis of N-substituted sulfonamides bearing the benzodioxane moiety was investigated for their antibacterial potential . The compound was synthesized by reacting N-(2,3-dihydrobenzo[b][1,4]dioxin-6-amine) with 4-acetamidobenzene-1-sulfonyl chloride. The resulting N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide was further modified to yield N-substituted-N-(2,3-dihydro-[1,4]-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains.

Enzyme Inhibition

The studied compounds were found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests their potential use in enzyme-targeted therapies.

Anti-Inflammatory and Analgesic Activity

While not directly studied for this compound, the presence of the thiazolidinone ring (similar to the thiazole ring) has been associated with greater anti-inflammatory and analgesic activity . Further exploration in this direction could be valuable.

Mechanism of Action

The compound has been studied for its potential as a JNK3 inhibitor . JNK3 is a member of the MAPK family, which regulates the biological processes of apoptosis . The compound has also been studied for its potential as an inhibitor of DprE1, a protein in Mycobacterium tuberculosis .

Future Directions

The compound has shown potential in various applications, including as a JNK3 inhibitor and as an inhibitor of DprE1 . Future research could focus on further optimizing its synthesis and studying its mechanism of action in more detail. Additionally, its potential applications in treating diseases such as Alzheimer’s disease and tuberculosis could be explored further .

properties

IUPAC Name

N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-19(22-15-6-8-17-18(12-15)28-11-10-27-17)9-7-16-13-29-21(23-16)24-20(26)14-4-2-1-3-5-14/h1-6,8,12-13H,7,9-11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIHYXUSPMIYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

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